molecular formula C13H12F4N2O2S B2386174 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396631-75-6

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2386174
CAS No.: 1396631-75-6
M. Wt: 336.3
InChI Key: CXUKMHXBBPWNGK-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound used in the synthesis of various chemical structures . It has a molecular weight of 205.11 .


Synthesis Analysis

This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is FC6H3(CF3)NCO .


Physical and Chemical Properties Analysis

The compound has a refractive index of 1.461 (lit.), a boiling point of 48 °C/1 mmHg (lit.), and a density of 1.44 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Structural Modifications

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a pivotal chemical entity in the development of various compounds with significant biological activities. For instance, its structural modifications have been explored to enhance oral bioavailability and cell-based activity by adjusting substituents on the pyrimidine ring, indicating its utility in medicinal chemistry for the optimization of pharmacokinetic properties (M. Palanki et al., 2000).

Antimicrobial and Anticancer Agents

The compound and its derivatives have been evaluated for their antimicrobial properties, showing significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential in the development of new antimicrobial agents with the ability to combat biofilm-associated infections (Carmen Limban et al., 2011). Furthermore, fluorinated naphthoic acids, sharing a structural resemblance, have been synthesized for their biological significance, suggesting the role of fluorinated compounds like this compound in anticancer research (Jayaram R Tagat et al., 2002).

Organogelators and Electrophilic Agents

Its application extends to the field of material science, where derivatives have been used as organogelators, facilitating the creation of thixotropic gels with potential uses in drug delivery systems (J. Loiseau et al., 2002). Additionally, the development of novel electrophilic reagents for trifluoromethylthiolation indicates its utility in introducing trifluoromethylthio groups into molecules, a modification of interest in the design of compounds with enhanced lipophilicity and metabolic stability, beneficial for drug development (X. Shao et al., 2015).

Fluorine-18 Labeling for PET Imaging

In nuclear medicine, derivatives of this compound have been synthesized for labeling with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging. This application underscores its significance in the development of diagnostic tools for neurological disorders (L. Lang et al., 1999).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The compound has several hazard statements including H302 + H312 + H332 - H315 - H317 - H319 - H334 - H335, indicating various hazards such as acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and respiratory sensitization .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O2S/c14-9-2-1-7(5-8(9)13(15,16)17)18-12(21)10-6-22-4-3-11(20)19-10/h1-2,5,10H,3-4,6H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUKMHXBBPWNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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